Welcome to the BenchChem Online Store!
molecular formula C11H16O2 B7896394 2-(3-propoxyphenyl)ethanol

2-(3-propoxyphenyl)ethanol

Cat. No. B7896394
M. Wt: 180.24 g/mol
InChI Key: KXPYIRPLRVWLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06627651B1

Procedure details

A mixture of 2-hydroxyphenethyl alcohol (1.50 g), bromopropane (1.3 ml, 14.9 mmol), potassium carbonate (2.25 g) and acetone (50 ml) was heated at reflux for 3 days. After concentration under reduced pressure, the residue was mixed with water and was extracted with ethyl acetate. The organic layer was washed with a 1 N aqueous solution of sodium hydroxide and an aqueous saturated solution of sodium chloride, and was dried with magnesium sulfate. The resulting organic layer was concentrated under reduced pressure to obtain 3-propoxyphenethyl alcohol (1.70 g) as a light yellow, oily substance.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][CH2:5][OH:6].Br[CH2:12][CH2:13][CH3:14].C(=O)([O-])[O-:16].[K+].[K+]>CC(C)=O>[CH2:12]([O:16][C:10]1[CH:2]=[C:3]([CH:7]=[CH:8][CH:9]=1)[CH2:4][CH2:5][OH:6])[CH2:13][CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
OC1=C(CCO)C=CC=C1
Name
Quantity
1.3 mL
Type
reactant
Smiles
BrCCC
Name
Quantity
2.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was mixed with water
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a 1 N aqueous solution of sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated solution of sodium chloride, and was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The resulting organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC=1C=C(CCO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.